N-{1-[3-(difluoromethoxy)phenyl]ethyl}cyclobutanamine
Overview
Description
N-{1-[3-(difluoromethoxy)phenyl]ethyl}cyclobutanamine is a synthetic compound with the molecular formula C13H17F2NO and a molecular weight of 241.28 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(difluoromethoxy)phenyl]ethyl}cyclobutanamine involves multiple steps, starting with the preparation of the difluoromethoxyphenyl precursor. The difluoromethylation process is a key step, which can be achieved through various methods such as electrophilic, nucleophilic, radical, and cross-coupling reactions . The final step involves the cyclobutanamine moiety’s introduction under specific reaction conditions, typically involving a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate reagents, catalysts, and reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-{1-[3-(difluoromethoxy)phenyl]ethyl}cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxyphenyl oxides, while reduction may produce difluoromethoxyphenyl amines .
Scientific Research Applications
N-{1-[3-(difluoromethoxy)phenyl]ethyl}cyclobutanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying difluoromethylation processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[3-(difluoromethoxy)phenyl]ethyl}cyclobutanamine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group plays a crucial role in modulating the compound’s biological activity by influencing its binding affinity and selectivity towards target proteins .
Comparison with Similar Compounds
Similar Compounds
- N-{1-[3-(trifluoromethoxy)phenyl]ethyl}cyclobutanamine
- N-{1-[3-(methoxy)phenyl]ethyl}cyclobutanamine
- N-{1-[3-(chloromethoxy)phenyl]ethyl}cyclobutanamine
Uniqueness
N-{1-[3-(difluoromethoxy)phenyl]ethyl}cyclobutanamine is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties compared to its analogs. This group enhances the compound’s stability, lipophilicity, and ability to interact with specific molecular targets .
Properties
IUPAC Name |
N-[1-[3-(difluoromethoxy)phenyl]ethyl]cyclobutanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO/c1-9(16-11-5-3-6-11)10-4-2-7-12(8-10)17-13(14)15/h2,4,7-9,11,13,16H,3,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZNGSVMUMRJAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC(F)F)NC2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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